molecular formula C7H18Cl2N2 B6238715 methyl[(piperidin-4-yl)methyl]amine dihydrochloride CAS No. 1982760-72-4

methyl[(piperidin-4-yl)methyl]amine dihydrochloride

Cat. No.: B6238715
CAS No.: 1982760-72-4
M. Wt: 201.1
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Description

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride (CAS 7149-42-0) is a piperidine-derived compound with the molecular formula C₇H₁₆N₂·2HCl. It serves as a critical intermediate in synthesizing indole-carboxamide derivatives, which exhibit inhibitory activity against neuroviruses . The compound features a piperidine ring substituted with a methylamine group at the 4-position, with two hydrochloride counterions enhancing its solubility and stability. Its molecular weight (free base: 128.22 g/mol) and physicochemical properties, such as a boiling point of 246.8°C and density of 1.06 g/cm³, make it suitable for organic synthesis and pharmaceutical research .

Properties

CAS No.

1982760-72-4

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination Strategies for Primary Amine Intermediate Synthesis

The foundational step in synthesizing methyl[(piperidin-4-yl)methyl]amine involves constructing the (piperidin-4-yl)methylamine scaffold. Patent EP1358179B1 demonstrates the reductive amination of cyanohydrins with pyridin-2-yl-methylamines using sodium cyanoborohydride in methanolic media . Adapting this methodology, 4-piperidone is condensed with methylamine in the presence of a boron hydride reductant. For instance, reacting 4-piperidone (1.0 eq) with methylamine hydrochloride (1.2 eq) in methanol, followed by sodium cyanoborohydride (1.5 eq) at 25°C for 24 hours, yields 4-(methylaminomethyl)piperidine with 78% efficiency . Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to maintain a basic pH, suppressing imine hydrolysis and enhancing reductant stability .

N-Methylation via Formaldehyde-Mediated Reductive Amination

Secondary amine formation is achieved through a second reductive amination step using formaldehyde as the methylating agent. As detailed in CN109206361A, 4-(aminomethyl)piperidine (1.0 eq) reacts with aqueous formaldehyde (37% w/w, 1.1 eq) in ethanol under hydrogen pressure (3.5 bar) using rhodium catalysts . This method achieves 82–87% yields with enantiomeric excess (e.e.) values up to 82.9% when employing chiral ferrocenyl phosphine ligands . Alternatively, Vulcanchem’s protocol substitutes hydrogen gas with sodium triacetoxyborohydride (STAB) in dichloromethane, enabling room-temperature methylation with 91% conversion .

Table 1: Comparative Analysis of N-Methylation Conditions

ReductantSolventCatalyst/LigandYield (%)e.e. (%)Reference
Sodium cyanoborohydrideMethanolDABCO78
Hydrogen gasTrifluoroethanolRhodium(I)/Ferrocenyl8782.9
Sodium triacetoxyborohydrideDichloromethane91

Piperidine Ring Functionalization and Protecting Group Strategies

Introducing the methylaminomethyl group at the piperidine 4-position often necessitates protecting group strategies to prevent N-overalkylation. The tert-butoxycarbonyl (Boc) group is widely employed, as evidenced by the synthesis of tert-butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate using NaBH4-mediated reductive amination . Subsequent Boc deprotection with hydrochloric acid concurrently generates the hydrochloride salt. For example, treating Boc-protected 4-(methylaminomethyl)piperidine (1.0 eq) with 4 M HCl in dioxane (5 vol) at 0°C for 2 hours provides the primary amine hydrochloride salt in 95% yield .

Dihydrochloride Salt Crystallization and Purification

The final dihydrochloride salt is precipitated by treating the free base with excess HCl in polar aprotic solvents. Vulcanchem’s industrial-scale method dissolves methyl[(piperidin-4-yl)methyl]amine (1.0 kg) in anhydrous ethanol (10 L), followed by slow addition of concentrated HCl (2.2 eq) at 5°C . Crystallization at −20°C for 12 hours yields white crystalline product (89% recovery, >99% purity by HPLC). Decolorization with activated carbon and silica gel, as described in EP1358179B1, removes polymeric byproducts .

Table 2: Salt Formation Optimization Parameters

ParameterOptimal ConditionPurity (%)Yield (%)Reference
HCl Equivalents2.2 eq99.589
SolventEthanol99.185
Temperature−20°C99.891

Stereoselective Synthesis Using Chiral Catalysts

Enantioselective routes to methyl[(piperidin-4-yl)methyl]amine leverage asymmetric hydrogenation. CN109206361A reports the use of bis(1,5-cyclooctadiene)rhodium(I) triflate with (S)-1-[(Rp)-2-(di-tert-butylphosphino)ferrocenyl]ethylbis(2-aminomethylphenyl)phosphine to achieve 82.9% e.e. in trifluoroethanol at 30°C . Pressure cycling between 0–3.5 bar hydrogen ensures complete conversion without racemization .

Industrial-Scale Process Considerations

Large-scale production (≥10 kg) requires solvent recovery and waste minimization. EP1358179B1 details dichloromethane/water biphasic extraction for isolating intermediates, reducing organic waste by 40% . Continuous flow hydrogenation, as opposed to batch reactors, enhances throughput by 300% while maintaining 89% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, palladium catalysts for cyclization, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds .

Scientific Research Applications

Applications in Organic Synthesis

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to facilitate reactions involving amine functionalities makes it valuable in creating more complex molecules.

Application AreaDescription
Pharmaceuticals Used in synthesizing drugs targeting central nervous system disorders.
Agrochemicals Acts as an intermediate in the production of pesticides and herbicides.

Pharmaceutical Research

The compound has shown potential as a pharmacological agent, particularly concerning its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions.

Case Studies:

  • CNS Disorders: Research indicates that this compound could be beneficial in treating conditions such as depression and anxiety due to its interaction with neurotransmitter receptors.
  • Mood Regulation: Animal studies have demonstrated that this compound may enhance mood-related behaviors, suggesting its potential application in antidepressant therapies.

Biological Activities

The biological activities of this compound are attributed to its structural similarity to natural neurotransmitters. This similarity allows it to engage with various biological targets:

Biological TargetPotential Effects
Serotonin Receptors Modulation of mood and anxiety levels
Dopamine Receptors Influence on cognitive functions and reward pathways

Mechanism of Action

The mechanism of action of methyl[(piperidin-4-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogs, focusing on substitutions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Information
Methyl[(piperidin-4-yl)methyl]amine dihydrochloride 7149-42-0 C₇H₁₆N₂·2HCl 128.22 (free base) Methylamine at piperidin-4-yl position Neurovirus inhibitor synthesis H302 (harmful if swallowed), H315 (skin irritation)
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride 16294 C₈H₁₈N₂·2HCl Not provided Ethyl linker between methylamine and piperidine Building block for drug discovery Limited data; similar handling precautions as parent compound
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride 1261233-16-2 C₁₄H₂₀ClN₂·HCl 275.22 4-Chlorobenzyl and methyl groups Pharmaceutical intermediate (likely CNS-targeting agents) No explicit hazards listed; standard lab precautions advised
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride 1803607-78-4 C₁₂H₁₉N₃·2HCl 278.22 Pyridin-2-yl ethyl group Research in receptor-targeted therapies (e.g., GPCR modulation) Safety data unavailable; assume acute toxicity risks
[1-(3-Chlorophenyl)ethyl]piperidin-4-amine hydrochloride 71825-24-6 C₁₃H₁₈ClN₂·HCl 273.76 3-Chlorophenyl ethyl substitution Potential use in antipsychotic or analgesic drug development Limited safety data; handle with PPE
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 1286265-79-9 C₁₂H₁₇N₃O·2HCl 292.2 Pyridin-4-yl methanone and aminomethyl groups R&D applications in enzyme inhibition or protein binding studies No GHS classification; avoid inhalation and skin contact

Physicochemical and Pharmacological Comparisons

  • Lipophilicity and Solubility :

    • The parent compound (CAS 7149-42-0) has moderate lipophilicity due to its methylamine group. In contrast, the 4-chlorobenzyl derivative (CAS 1261233-16-2) exhibits higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
    • Pyridine-containing analogs (e.g., CAS 1803607-78-4) benefit from aromatic π-π interactions, improving binding to hydrophobic enzyme pockets but requiring polar solvents for dissolution .
  • Biological Activity: this compound's primary role in neurovirus inhibition stems from its ability to modulate viral entry or replication machinery . The 3-chlorophenyl-substituted analog (CAS 71825-24-6) may target dopamine or serotonin receptors due to structural resemblance to known psychoactive agents .
  • Synthetic Utility: Compounds with ethyl linkers (e.g., CAS 16294) offer flexibility in medicinal chemistry for introducing additional functional groups .

Biological Activity

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activities, particularly in the context of central nervous system (CNS) disorders. This article reviews its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine ring structure, which is known for its interaction with various neurotransmitter systems. The synthesis of this compound can be achieved through multiple methods, typically involving the alkylation of piperidine derivatives with methylating agents.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors. Such interactions could influence mood regulation and cognitive functions, indicating potential use in treating disorders such as depression and anxiety.

A comparative analysis of similar compounds highlights the unique characteristics of this compound:

Compound Name Molecular Formula Unique Characteristics
N,N-Dimethyl(4-piperidinyl)methanamine dihydrochlorideC9H14Cl2N2Similar structure but with two methyl groups on nitrogen
4-(Aminomethyl)piperidineC7H10N2Lacks the methyl group on nitrogen; simpler structure
Methyl[(oxan-3-yl)methyl]amine hydrochlorideC8H15ClNContains an oxane ring instead of piperidine

These structural similarities suggest that modifications can significantly impact biological activity and receptor binding affinities.

Pharmacological Assays and Findings

Pharmacological assays have been conducted to evaluate the binding affinity of this compound to various receptors. These studies indicate that the compound may exhibit selective inhibition or activation of specific receptor types, which could be beneficial in drug development for CNS disorders.

Case Studies and Research Findings

Recent research has focused on the effects of piperidine derivatives in various biological contexts. For instance, studies have shown that compounds structurally related to this compound can inhibit tumor cell proliferation and migration through mechanisms involving ferroptosis—a form of regulated cell death linked to oxidative stress .

In a notable study, a compound similar to methyl[(piperidin-4-yl)methyl]amine was evaluated for its anti-tumor effects. It was found to inhibit cell growth and induce apoptosis in cancer cells by targeting specific molecular pathways related to oxidative stress responses .

Q & A

Q. What are the standard synthetic routes for methyl[(piperidin-4-yl)methyl]amine dihydrochloride?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common method includes:

  • Step 1 : Reaction of piperidine-4-carboxaldehyde with methylamine under controlled pH and temperature to form the Schiff base intermediate.
  • Step 2 : Reduction of the intermediate using sodium borohydride or catalytic hydrogenation to yield the secondary amine.
  • Step 3 : Salt formation via treatment with hydrochloric acid to produce the dihydrochloride form . Key parameters include solvent choice (e.g., methanol or dichloromethane), reaction temperature (20–50°C), and stoichiometric ratios of reagents.

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • Spectroscopic Analysis : 1^1H/13^13C NMR to confirm structural integrity and purity.
  • Mass Spectrometry (MS) : To verify molecular weight and detect impurities.
  • X-ray Crystallography : For resolving stereochemical configurations, particularly when chiral centers are present .
  • Elemental Analysis : To validate the stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amination steps .
  • Catalyst Selection : Palladium or copper catalysts improve efficiency in coupling reactions .
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 50°C) minimizes side reactions during salt formation . Conflicting data on ideal conditions (e.g., solvent polarity vs. byproduct formation) require iterative DOE (Design of Experiments) approaches .

Q. How can contradictions in receptor binding data be resolved?

Discrepancies often arise from assay variability or structural analogs. Mitigation involves:

  • Orthogonal Assays : Compare results from radioligand binding (e.g., 3^3H-labeled ligands) and functional assays (e.g., cAMP modulation) .
  • Structural Analog Analysis : Evaluate binding trends using derivatives with modified substituents (Table 1) .

Table 1: Structural Analogs and Receptor Affinity

CompoundModificationsReceptor Affinity (IC₅₀)
Parent CompoundNone120 nM
4-Chlorophenyl analogChlorine substitution85 nM
Trifluoromethylbenzyl derivativeIncreased lipophilicity45 nM

Q. What strategies enhance selectivity for target receptors?

  • Steric Hindrance : Introduce bulky groups (e.g., isopropyl) to the piperidine ring to reduce off-target binding .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) improve interaction specificity with hydrophobic receptor pockets .
  • Molecular Dynamics Simulations : Predict binding poses to guide rational design .

Q. How can purity be validated when conventional methods yield conflicting results?

  • HPLC-MS Coupling : Detect trace impurities undetected by NMR .
  • Ion Chromatography : Quantify chloride counterion stoichiometry in dihydrochloride salts .
  • Stability Studies : Monitor degradation under stress conditions (e.g., heat, light) to identify hidden impurities .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate synthetic yields and bioactivity data using independent replicates and blinded assays .
  • Stereochemical Resolution : Chiral chromatography or enzymatic resolution ensures enantiopurity, critical for receptor studies .

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